molecular formula C18H13ClN4O2 B2702991 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034402-80-5

3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide

Cat. No. B2702991
CAS RN: 2034402-80-5
M. Wt: 352.78
InChI Key: RBZGFHKOHSJUGS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of this compound involves an effective synthesis convention of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt . The reaction conditions could well be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further investigations into its biological activities, such as its antitrypanosomal activity . Additionally, the reaction conditions could be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-11-16(17(22-25-11)14-4-2-3-5-15(14)19)18(24)21-12-7-9-23-13(10-12)6-8-20-23/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZGFHKOHSJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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